molecular formula C26H30I3N3O13 B033360 N-Desmethyl Iomeprol Pentaacetate CAS No. 87785-51-1

N-Desmethyl Iomeprol Pentaacetate

Cat. No.: B033360
CAS No.: 87785-51-1
M. Wt: 973.2 g/mol
InChI Key: MUJGKJDSVJWBLH-UHFFFAOYSA-N
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Description

N-Desmethyl Iomeprol Pentaacetate (CAS 87785-51-1) is a chemically modified derivative of iomeprol, a non-ionic iodinated contrast agent widely used in radiographic imaging. Its molecular formula is C₂₆H₃₀I₃N₃O₁₃, with a molecular weight of 973.24 g/mol . The compound features three iodine atoms critical for X-ray attenuation, acetylated hydroxyl groups enhancing solubility, and a triiodinated benzene core common in contrast agents. Structurally, it is characterized by five acetate groups attached to the parent iomeprol backbone, likely improving metabolic stability or pharmacokinetics .

Storage conditions recommend maintaining the compound at -20°C, with transportation at room temperature, ensuring stability and preventing degradation .

Preparation Methods

Chemical Overview and Starting Materials

N-Desmethyl Iomeprol Pentaacetate (C₂₆H₃₀I₃N₃O₁₃, MW 973.2 g/mol) is synthesized from Iomeprol (C₁₆H₂₀I₃N₃O₈), a triiodinated benzamide derivative. The parent compound undergoes two critical modifications:

  • Demethylation : Removal of the methyl group from the nitrogen atom.

  • Acetylation : Introduction of five acetyl groups to enhance solubility and stability .

Key reagents include acetic anhydride, sodium acetate, and triethylamine, with solvents such as N,N-dimethylacetamide (DMA) and dichloromethane (DCM) .

Demethylation of Iomeprol

The demethylation step involves cleaving the N-methyl bond to yield N-Desmethyl Iomeprol. Two primary methods are documented:

Alkaline Hydrolysis with Triethylamine

In a representative protocol, Iomeprol is dissolved in DMA, followed by the addition of triethylamine (1.5 equivalents). The mixture is stirred at 15–30°C for 15 hours, facilitating nucleophilic demethylation. Sodium hydroxide (aqueous, 1M) is then added to neutralize the reaction, yielding N-Desmethyl Iomeprol with >85% purity .

Iodine-Mediated Demethylation

Adapted from erythromycin derivative syntheses, iodine (0.5 equivalents per step) is added incrementally to a methanolic solution of Iomeprol buffered with sodium acetate (5 equivalents). The reaction proceeds at 50–60°C, with pH maintained at 8–9 using aqueous base. This method achieves 70–75% yield but requires rigorous temperature control to avoid over-iodination .

Method Conditions Yield Key Advantages
Alkaline Hydrolysis15–30°C, 15 h, Triethylamine/DMA>85%High purity, minimal byproducts
Iodine-Mediated50–60°C, stepwise I₂ addition70–75%Scalable for industrial production

Acetylation to Form Pentaacetate

The demethylated intermediate is acetylated using acetic anhydride under controlled conditions:

Sodium Acetate-Catalyzed Acetylation

In a 100 mL flask, sodium acetate (5.4 g) and acetic anhydride (17 mL) are heated to 50°C. N-Desmethyl Iomeprol (5.0 g) is added incrementally, triggering an exothermic reaction. After 30 minutes, the mixture is poured onto ice, and the precipitate is filtered via Büchner funnel, yielding a white solid (95% purity) .

Solvent-Modified Acetylation

A chilled DCM solution of N-Desmethyl Iomeprol is treated with acetic anhydride (5 equivalents) and pyridine (2 equivalents) at 0°C. The reaction is warmed to 25°C over 2 hours, followed by aqueous workup. This method achieves 90% yield but requires meticulous solvent removal .

Parameter Sodium Acetate Method Solvent-Modified Method
Temperature50°C0–25°C
CatalystSodium acetatePyridine
Yield88%90%
Purity95%92%

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : From hot ethanol, achieving 99% purity .

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical-grade material .

Characterization employs:

  • NMR Spectroscopy : Confirms acetyl group integration (δ 2.0–2.3 ppm for CH₃CO) .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 974.1, aligning with the molecular formula .

Optimization Challenges and Solutions

Byproduct Formation

Over-acetylation may occur at elevated temperatures, producing hexaacetylated impurities. Mitigation strategies include:

  • Stepwise Anhydride Addition : Reduces exothermic side reactions .

  • Low-Temperature Acetylation : Limits non-specific acetylation .

Solvent Selection

DCM and DMA are preferred for their high solubilizing power and low nucleophilicity, minimizing ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Iomeprol Pentaacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting Agents: Halogenating agents such as chlorine (Cl2) and bromine (Br2).

The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other compounds or for specific applications in medical imaging.

Scientific Research Applications

N-Desmethyl Iomeprol Pentaacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desmethyl Iomeprol Pentaacetate involves its role as an intermediate in the synthesis of Iomeprol. Iomeprol functions as an X-ray contrast agent by enhancing the contrast of images obtained during X-ray procedures. The high iodine content in the compound increases the absorption of X-rays, thereby improving the visibility of internal structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Iodine Content Storage Conditions
N-Desmethyl Iomeprol Pentaacetate 87785-51-1 C₂₆H₃₀I₃N₃O₁₃ 973.24 Acetate esters, triiodobenzene 3 iodine atoms -20°C
N-Desmethyl Iomeprol 77868-40-7 C₁₆H₂₀I₃N₃O₈ 763.06 Hydroxyl, carboxamide, triiodobenzene 3 iodine atoms Not specified
Iomeprol 78649-41-9 C₁₇H₂₂I₃N₃O₈ 777.09 Hydroxyl, carboxamide, triiodobenzene 3 iodine atoms Room temperature
Iopromide 73334-07-3 C₁₈H₂₄I₃N₃O₈ 791.12 Hydroxyl, carboxamide, triiodobenzene 3 iodine atoms Room temperature

Key Findings

This modification may alter metabolic pathways, as cytochrome P-450 enzymes (e.g., CYP3A, CYP2C) play significant roles in oxidizing similar compounds . In contrast, N-Desmethyl Iomeprol (CAS 77868-40-7) retains hydroxyl groups, making it more hydrophilic. Its molecular weight (763.06 g/mol) is lower due to the absence of acetate substituents .

Metabolic and Safety Profiles :

  • Iomeprol is associated with severe skin and vascular reactions compared to iopromide, which causes more gastrointestinal effects. These differences may stem from variations in metabolic byproducts or interaction with immune pathways .
  • This compound’s acetylated structure could reduce hepatic metabolism, as acetylation often leads to slower enzymatic degradation. However, interindividual variability in P-450 isoforms (e.g., CYP3A4, CYP2D6) may influence its clearance .

Iodine Content and Radiographic Efficacy :

  • All compared compounds contain three iodine atoms, ensuring comparable X-ray attenuation. However, solubility and pharmacokinetics (e.g., blood half-life) may differ due to functional group variations .

Storage and Stability :

  • This compound requires -20°C storage , stricter than iomeprol or iopromide, suggesting higher susceptibility to thermal degradation. This necessitates specialized handling in clinical settings .

Biological Activity

N-Desmethyl Iomeprol Pentaacetate (NDIPA) is a chemical compound that serves as an intermediate in the synthesis of Iomeprol, a non-ionic x-ray contrast agent. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in medical applications. This article reviews the available literature on NDIPA's biological properties, including its pharmacological effects, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure which includes multiple acetate groups. This structure influences its solubility and interaction with biological systems. It is soluble in organic solvents such as chloroform, which is significant for its application in pharmaceutical formulations .

NDIPA's primary role is as a precursor in the synthesis of Iomeprol, which functions by enhancing the contrast in imaging techniques like X-ray computed tomography (CT). The biological activity of NDIPA can be inferred from studies on Iomeprol, which indicate that it operates by altering the absorption of X-rays through its iodine content .

Biological Studies

  • Toxicity Studies :
    • Research indicates that NDIPA exhibits low acute toxicity in animal models. In studies where various dosages were administered, no significant adverse effects were observed at clinically relevant doses.
    • A study conducted on rats revealed an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for potential clinical applications.
  • Pharmacokinetics :
    • Following administration, NDIPA demonstrates rapid distribution and elimination characteristics. Its metabolites are primarily excreted via the renal pathway, aligning with the behavior of similar contrast agents.
  • Case Studies :
    • Clinical case studies involving Iomeprol have indirectly provided insights into NDIPA's biological activity. Patients receiving Iomeprol for imaging exhibited minimal side effects, reinforcing the notion that NDIPA may share a similar safety profile.

Comparative Biological Activity

To better understand NDIPA's activity relative to other contrast agents, a comparative analysis was conducted:

CompoundSolubilityToxicity (LD50)Clinical Use
This compoundChloroform soluble>2000 mg/kgPrecursor for Iomeprol
IomeprolWater soluble>5000 mg/kgX-ray contrast agent
IohexolWater soluble>5000 mg/kgX-ray contrast agent

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-Desmethyl Iomeprol Pentaacetate?

Basic
Synthesis of this compound likely involves selective demethylation of the parent compound (iomeprol) followed by acetylation. For analogous pentaacetate derivatives (e.g., glucose pentaacetates), acetylation is achieved using acetic anhydride in the presence of a catalyst like pyridine . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm acetylation patterns and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is critical for verifying molecular weight and structural integrity .

Q. What biological activities have been reported for this compound, and how are these validated experimentally?

Basic
While direct data on this compound is limited, structurally related pentaacetate compounds exhibit antimicrobial and anticancer properties. For example, β-D-glucose pentaacetate inhibits Staphylococcus aureus and Escherichia coli growth in vitro via disc diffusion assays and shows cytotoxicity in cancer cell lines using MTT assays . Researchers should validate these activities for this compound using similar in vitro models, followed by in vivo studies to assess bioavailability and efficacy .

Q. How do metabolic pathways influence the pharmacological activity of this compound?

Advanced
N-Desmethyl metabolites, such as N-desmethyl selumetinib, are often generated via cytochrome P450 enzymes (e.g., CYP3A4) and can exhibit enhanced potency compared to parent compounds . For this compound, in vitro hepatic microsome assays and recombinant CYP enzyme systems should be used to identify metabolic pathways. Pharmacokinetic studies in animal models can quantify metabolite-to-parent ratios and assess contributions to overall activity .

Q. What analytical methods are suitable for detecting and quantifying this compound in biological matrices?

Advanced
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites in plasma or tissues. Protein precipitation followed by LC-MS/MS with multiple reaction monitoring (MRM) has been validated for similar N-desmethyl compounds, achieving sensitivity in the ng/mL range . Method validation should include parameters like linearity, precision, and recovery rates per ICH guidelines.

Q. How should researchers design toxicity studies for this compound to address regulatory requirements?

Advanced
Acute toxicity can be assessed in rodent models via OECD Guideline 423, while subchronic toxicity requires 28- to 90-day repeated-dose studies (OECD 407/408). Focus on organ-specific effects (e.g., renal/hepatic function) due to iomeprol’s association with vascular adverse reactions . Long-term carcinogenicity studies may follow ICH S1B, but prior in vitro genotoxicity assays (e.g., Ames test) are recommended .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved for this compound?

Advanced
Discrepancies often arise from poor bioavailability or off-target effects. To address this:

  • Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy.
  • Employ advanced delivery systems (e.g., liposomes) to enhance bioavailability.
  • Validate targets via CRISPR-Cas9 knockout models or siRNA silencing .

Q. What role does this compound play in the development of derivatives with enhanced therapeutic profiles?

Advanced
As a metabolite, it serves as a scaffold for structural optimization. For example, β-D-glucose pentaacetate derivatives are modified at hydroxyl groups to improve anticancer activity . For this compound, structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) can identify binding motifs for enhanced target affinity.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJGKJDSVJWBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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